

Phenylacetaldehyde Dimethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylacetaldehyde dimethyl acetal*

Cat. No.: *B086100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Phenylacetaldehyde Dimethyl Acetal** (PADMA), a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

Phenylacetaldehyde dimethyl acetal, systematically named (2,2-dimethoxyethyl)benzene, is the dimethyl acetal of phenylacetaldehyde. The acetal functional group imparts greater stability compared to the corresponding aldehyde, preventing oxidation and polymerization.

[Click to download full resolution via product page](#)

Table 1: Compound Identification

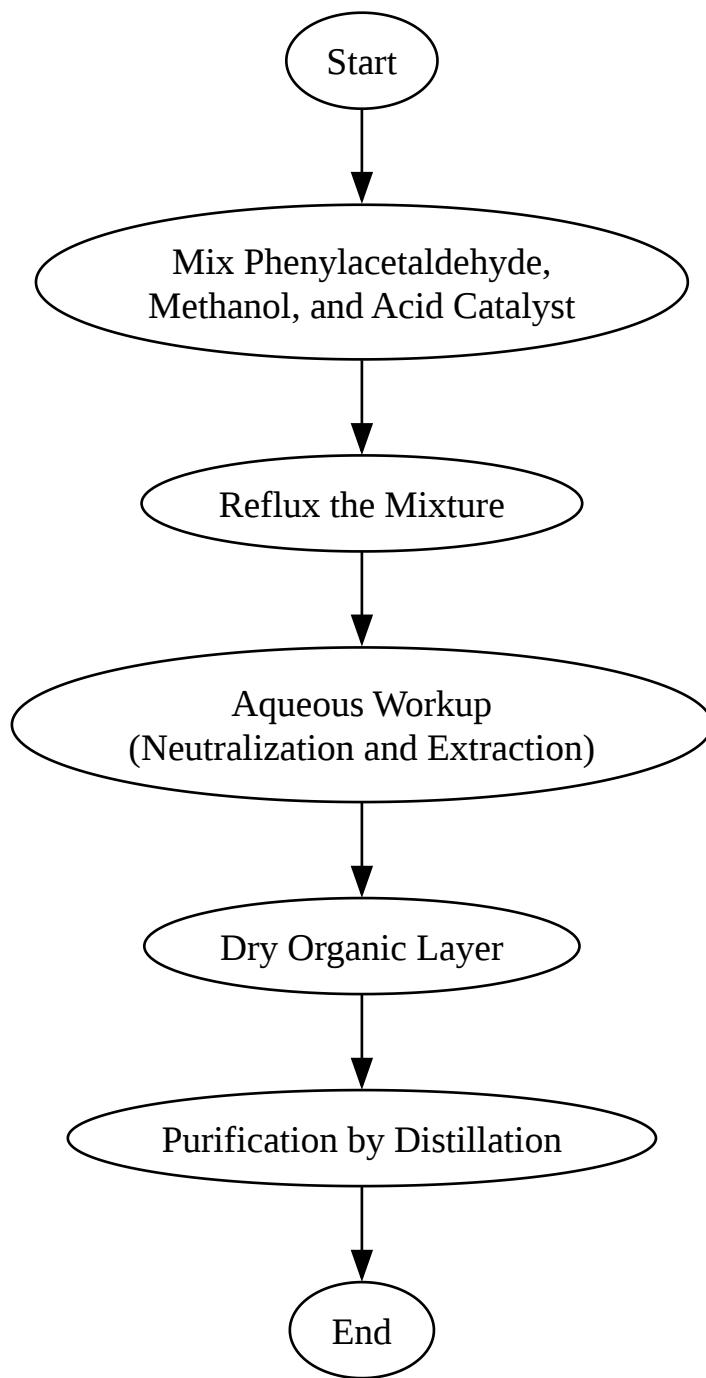
Identifier	Value
IUPAC Name	(2,2-Dimethoxyethyl)benzene
Synonyms	PADMA, 1,1-Dimethoxy-2-phenylethane
CAS Number	101-48-4 [1]
Molecular Formula	C ₁₀ H ₁₄ O ₂ [1] [2]
Molecular Weight	166.22 g/mol [1] [2]
InChI	1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 [3]
InChIKey	WNJSKZBEWNVKGU-UHFFFAOYSA-N [3]
SMILES	COC(Cc1ccccc1)OC [3]

Physicochemical Properties

PADMA is a colorless to pale yellow liquid with a characteristic strong, green, floral odor reminiscent of hyacinth and rose petals.[\[4\]](#) It is more stable than its aldehyde precursor, phenylacetaldehyde.[\[4\]](#)

Table 2: Physicochemical Data

Property	Value
Appearance	Colorless to pale yellow liquid [2] [4]
Odor	Strong, green, floral [4]
Boiling Point	219-221 °C at 754 mmHg [3] [4]
Density	1.004 g/mL at 25 °C [3] [4]
Refractive Index (n ₂₀ /D)	1.492 - 1.495 [2] [3]
Flash Point	89 °C (closed cup) [3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.


Experimental Protocols

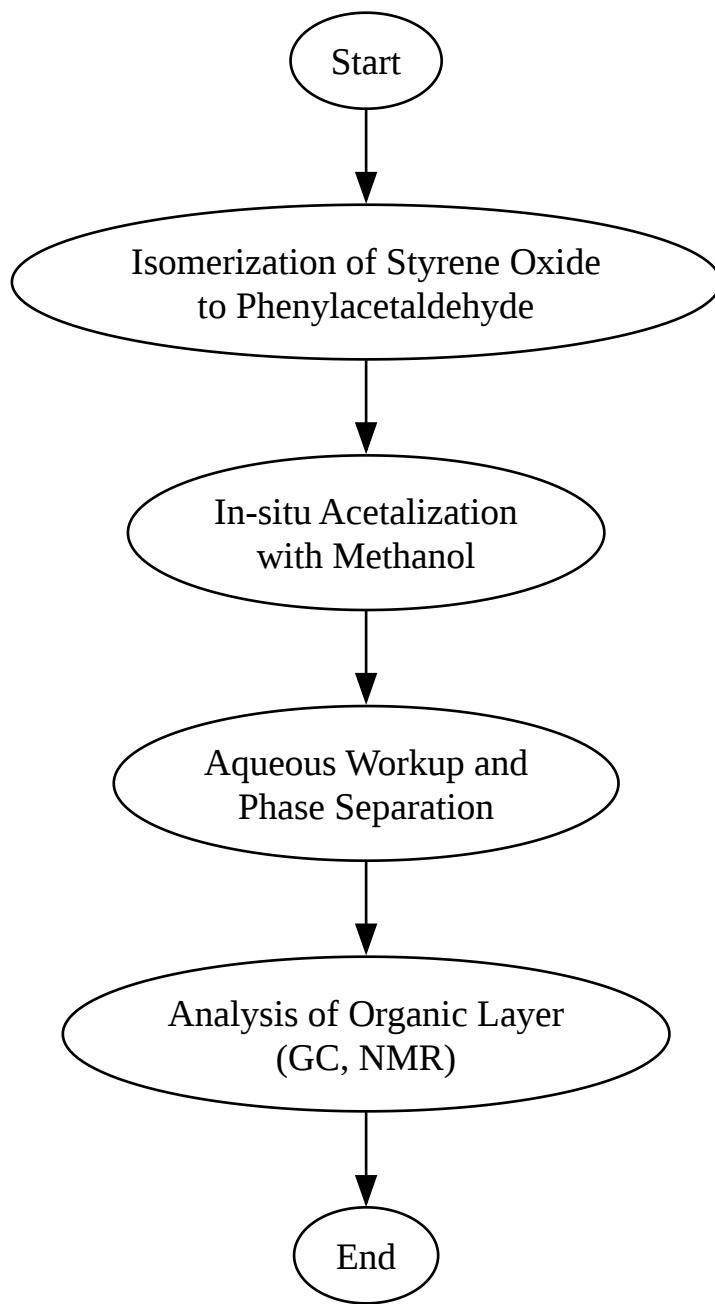
Synthesis of Phenylacetaldehyde Dimethyl Acetal

Two common methods for the synthesis of **phenylacetaldehyde dimethyl acetal** are detailed below.

Method 1: Acid-Catalyzed Acetalization of Phenylacetaldehyde

This is a traditional and widely used method for forming acetals.

[Click to download full resolution via product page](#)


Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetaldehyde, an excess of methanol (typically 2-3 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to obtain pure **phenylacetaldehyde dimethyl acetal**.

Method 2: Two-Step Synthesis from Styrene Oxide

This method involves the initial isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization.

[Click to download full resolution via product page](#)

Protocol:

- Isomerization: In a suitable solvent (e.g., benzene), dissolve styrene oxide. Add a catalyst, such as allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate, and stir the mixture at a moderately elevated temperature (e.g., 50 °C) for a short period (e.g., 10 minutes).

- Acetalization: To the reaction mixture containing the newly formed phenylacetaldehyde, add methanol and continue stirring at the same temperature for a longer duration (e.g., 30 minutes).
- Work-up: Add a dilute aqueous solution of sodium carbonate to the reaction mixture and separate the organic layer.
- Analysis: The organic layer, containing the **phenylacetaldehyde dimethyl acetal**, can be analyzed by gas chromatography and nuclear magnetic resonance spectroscopy to confirm the quantitative formation of the product.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **phenylacetaldehyde dimethyl acetal**.

Table 3: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.35	m	5H	Aromatic protons (C_6H_5)
~4.50	t	1H	Methine proton (- $\text{CH}(\text{OCH}_3)_2$)
~3.30	s	6H	Methoxy protons (- OCH_3)
~2.90	d	2H	Methylene protons (- CH_2-)

Table 4: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~138	Quaternary aromatic carbon
~129	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~104	Acetal carbon (-CH(OCH ₃) ₂)
~54	Methoxy carbons (-OCH ₃)
~41	Methylene carbon (-CH ₂ -)

Table 5: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3030	m	Aromatic C-H stretch
~2950-2850	s	Aliphatic C-H stretch
~1600, 1495, 1450	m	Aromatic C=C stretch
~1120, 1060	s	C-O stretch (acetal)
~750, 700	s	Aromatic C-H bend (monosubstituted)

Table 6: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
166	Low	[M] ⁺ (Molecular Ion)
135	Moderate	[M - OCH ₃] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
75	Very High	[CH(OCH ₃) ₂] ⁺

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl acetaldehyde dimethyl acetal | C₁₀H₁₄O₂ | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. PHENYLACETALDEHYDE DIMETHYL ACETAL(101-48-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Phenylacetaldehyde Dimethyl Acetal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086100#phenylacetaldehyde-dimethyl-acetal-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com